Cas no 18997-19-8 (Chloromethyl pivalate)

Chloromethyl pivalate 化学的及び物理的性質
名前と識別子
-
- Chloromethyl pivalate
- Pivaloyloxymethyl chloride
- POM
- Chloromethyl trimethylacetate
- POM-Cl
- Trimethylacetic acid chloromethyl ester
- 2,2-dimethyl-propanoicacichloromethylester
- PIVALIC ACID CHLOROMETHYL ESTER
- 2,2-DIMETHYLPROPIONIC ACID CHLOROMETHYL ESTER
- CHLOROMETHYL PIVARATE
- CHLOROMETHYL 2,2-DIMETHYLPROPIONATE
- CMPV
- Chloromethyl Pivalate [Amino-Protecting Agent]
- hloromethyl pivalate
- 2,2-Dimethyl-propionic acid chloromethyl ester
- CHLORO METHYL PIVILATE
- Methanol
- Pivaloxymethylchlorde
- 2,2-Dimethylpropanoic acid chloromethyl ester
- chloromethylepivalate
- ChloroMethyl pivalate 97%
- chloromethyl 2,2-dimethylpropanoate
- Propanoic acid, 2,2-dimethyl-, chloromethyl ester
- Pivaloylmethyl Chloride
- GGRHYQCXXYLUTL-UHFFFAOYSA-N
- Chloromethyl pivalate, 99+%
- chioromethyl pivalate
- Chloromethyl pivaloate
- chloro-methyl pivalate
- pivaloxymethyl chloride
- pivaloyloxymethylchloride
- pivalyloxym
- Chloromethyl Pivalate; Pivaloyloxymethyl chloride
- 18997-19-8
- 18797-19-8
- MFCD00000884
- InChI=1/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3
- ZQU16YZ6MF
- Chloromethyl2,2-dimethylpropionate
- D77849
- pivalyloxymethyl chloride
- EINECS 242-735-1
- Chloromethyl pivalate, 97%
- 2-DIMETHYLPROPIONIC ACID CHLOROMETHYL ESTER
- FT-0623677
- F0001-0685
- (2,2-DIMETHYL-1-OXOPROPOXY)METHYL CHLORIDE
- Magnesium,isopropylmethoxy- (8CI)
- AS-19276
- Chloromethyl 2,2-dimethylpropanoate; Chloromethyl 2,2-dimethylpropionate; Chloromethyl pivalate; Chloromethyl trimethylacetate
- Q63393271
- SCHEMBL300
- GGRHYQCXXYLUTL-UHFFFAOYSA-
- AKOS006223678
- CS-W018522
- P1012
- SR-01000944704
- ClCH2OC(O)CMe3
- NS00026210
- ((TERT-BUTYLCARBONYL)OXY)METHYL CHLORIDE
- UNII-ZQU16YZ6MF
- DTXSID1066445
- .ALPHA.,.ALPHA.-DIMETHYLPROPIONYLOXYMETHYL CHLORIDE
- EN300-78938
- 2,2-dimethylpropanoic acid, chloromethyl ester
- SR-01000944704-1
- CHLOROMETHYLPIVALATE
- HY-Y0643
- DB-029580
-
- MDL: MFCD00000884
- インチ: 1S/C6H11ClO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3
- InChIKey: GGRHYQCXXYLUTL-UHFFFAOYSA-N
- SMILES: ClC([H])([H])OC(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O
- BRN: 1560838
計算された属性
- Exact Mass: 150.044757g/mol
- Surface Charge: 0
- XLogP3: 2.2
- 水素結合ドナー数: 0
- Hydrogen Bond Acceptor Count: 2
- 回転可能化学結合数: 3
- Exact Mass: 150.044757g/mol
- 単一同位体質量: 150.044757g/mol
- Topological Polar Surface Area: 26.3Ų
- Heavy Atom Count: 9
- 複雑さ: 104
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- 互变异构体数量: 何もない
じっけんとくせい
- Color/Form: 無色透明液体
- 密度みつど: 1.045 g/mL at 25 °C(lit.)
- ゆうかいてん: <-40°C
- Boiling Point: 147°C
- フラッシュポイント: Fahrenheit: 104 ° f
Celsius: 40 ° c - Refractive Index: n20/D 1.417(lit.)
- すいようせい: Miscible with most organic solvents. Immiscible with water.
- PSA: 26.30000
- LogP: 1.77200
- 敏感性: 湿度に敏感である
- Solubility: 自信がない
Chloromethyl pivalate Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:Warning
- 危害声明: H226,H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- 危険物輸送番号:UN 3272 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-20/21/22-36/37/38
- セキュリティの説明: S16-S26-S36-S41-S36/37/39
-
危険物標識:
- 储存条件:Store at room temperature
- Packing Group:III
- 包装カテゴリ:III
- HazardClass:3
- 危险等级:3
- 包装グループ:III
- 安全术语:3
- Risk Phrases:R10; R36/37/38
- TSCA:Yes
Chloromethyl pivalate 税関データ
- 税関コード:2915600000
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関書
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品の衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Chloromethyl pivalate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-0685-10g |
Chloromethyl pivalate |
18997-19-8 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1012-100g |
Chloromethyl pivalate |
18997-19-8 | 99.0%(GC) | 100g |
¥650.0 | 2022-05-30 | |
Enamine | EN300-78938-25.0g |
chloromethyl 2,2-dimethylpropanoate |
18997-19-8 | 95.0% | 25.0g |
$35.0 | 2025-03-21 | |
Enamine | EN300-78938-50.0g |
chloromethyl 2,2-dimethylpropanoate |
18997-19-8 | 95.0% | 50.0g |
$45.0 | 2025-03-21 | |
Apollo Scientific | OR924060-100g |
Chloromethyl pivalate |
18997-19-8 | 98% | 100g |
£90.00 | 2023-09-01 | |
Oakwood | 035584-25g |
Chloromethyl pivalate |
18997-19-8 | 99% | 25g |
$23.00 | 2024-07-19 | |
Life Chemicals | F0001-0685-0.5g |
Chloromethyl pivalate |
18997-19-8 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11967-25g |
Chloromethyl pivalate, 97% |
18997-19-8 | 97% | 25g |
¥260.00 | 2023-02-08 | |
Life Chemicals | F0001-0685-2.5g |
Chloromethyl pivalate |
18997-19-8 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C121587-25g |
Chloromethyl pivalate |
18997-19-8 | 99% | 25g |
¥30.90 | 2023-09-03 |
Chloromethyl pivalate Suppliers
Chloromethyl pivalate 関連文献
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1. Synthesis and reactions of Biginelli-compounds. Part 23.1 Chemoenzymatic syntheses of enantiomerically pure 4-aryl-3,4-dihydropyrimidin-2(1H?)-onesBarbara Schnell,Wolfram Krenn,Kurt Faber,C. Oliver Kappe J. Chem. Soc. Perkin Trans. 1 2000 4382
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?ukasz Joachimiak,?ukasz Janczewski,Jaros?aw Ciekot,Janusz Boratyński,Katarzyna B?a?ewska Org. Biomol. Chem. 2015 13 6844
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Takeshi Inde,Yoshiaki Masaki,Atsuya Maruyama,Yu Ito,Naoaki Makio,Yuya Miyatake,Takahito Tomori,Mitsuo Sekine,Kohji Seio Org. Biomol. Chem. 2017 15 8371
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William McCoull,Edward J. Hennessy,Kevin Blades,Matthew R. Box,Claudio Chuaqui,James E. Dowling,Christopher D. Davies,Andrew D. Ferguson,Frederick W. Goldberg,Nicholas J. Howe,Paul D. Kemmitt,Gillian M. Lamont,Katrina Madden,Claire McWhirter,Jeffrey G. Varnes,Richard A. Ward,Jason D. Williams,Bin Yang Med. Chem. Commun. 2014 5 1533
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Ken Yamada,Yoshiaki Masaki,Hirosuke Tsunoda,Akihiro Ohkubo,Kohji Seio,Mitsuo Sekine Org. Biomol. Chem. 2014 12 2255
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Ken Yamada,Yoshiaki Masaki,Hirosuke Tsunoda,Akihiro Ohkubo,Kohji Seio,Mitsuo Sekine Org. Biomol. Chem. 2014 12 2255
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7. Synthesis of the organic ligand of the molybdenum cofactor, in protected formBen Bradshaw,Andrew Dinsmore,Wadi Ajana,David Collison,C. David Garner,John A. Joule J. Chem. Soc. Perkin Trans. 1 2001 3239
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8. The synthesis of N π-alkylhistaminesJohn C. Emmett,Frederick H. Holloway,John L. Turner π-alkylhistamines. John C. Emmett Frederick H. Holloway John L. Turner J. Chem. Soc. Perkin Trans. 1 1979 1341
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Takashi Kanamori,Akihiro Takamura,Nobuhiro Tago,Yoshiaki Masaki,Akihiro Ohkubo,Mitsuo Sekine,Kohji Seio Org. Biomol. Chem. 2017 15 1190
-
Frank Glorius,Gereon Altenhoff,Richard Goddard,Christian Lehmann Chem. Commun. 2002 2704
Related Categories
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid esters
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Carboxylic acid derivatives Carboxylic acid esters
Chloromethyl pivalateに関する追加情報
Chloromethyl Pivalate: A Comprehensive Overview
Chloromethyl pivalate (CAS No. 18997-19-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, also known as chloromethyl tert-butyl carbonate, is a derivative of pivalic acid and exhibits unique chemical properties that make it invaluable in various applications. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements associated with chloromethyl pivalate.
The molecular structure of chloromethyl pivalate consists of a tert-butyl group attached to a carbonate ester, with a chloromethyl substituent. This structure endows the compound with excellent stability and reactivity, particularly in nucleophilic substitution reactions. Recent studies have highlighted its role as an efficient leaving group in organic transformations, making it a preferred choice in the synthesis of complex molecules. Researchers have also explored its use as a protecting group for hydroxyl functionalities, further expanding its utility in modern organic chemistry.
One of the most notable applications of chloromethyl pivalate is in the field of drug discovery. Its ability to act as a mild alkylating agent has been leveraged in the development of bioactive compounds. For instance, recent findings demonstrate its effectiveness in synthesizing derivatives with potential anticancer properties. Additionally, chloromethyl pivalate has been employed in the construction of advanced materials, such as polymers and coatings, where its thermal stability and reactivity are highly advantageous.
In terms of synthesis, chloromethyl pivalate can be prepared via several routes, including the reaction of tert-butyl alcohol with phosgene followed by subsequent alkylation. Recent advancements have focused on optimizing these methods to enhance yield and reduce environmental impact. For example, catalytic systems utilizing transition metals have been developed to facilitate more efficient syntheses. These innovations not only improve the scalability of production but also align with current trends toward sustainable chemistry practices.
The physical properties of chloromethyl pivalate are equally noteworthy. It exists as a colorless liquid with a moderate boiling point, making it suitable for various industrial processes. Its solubility in organic solvents and inertness under mild conditions further contribute to its widespread use. Researchers have also investigated its compatibility with biological systems, revealing minimal toxicity at typical application levels.
Recent research has expanded the scope of chloromethyl pivalate into emerging areas such as green chemistry and bioconjugation. For instance, it has been utilized in the development of biodegradable polymers and as an intermediate in the synthesis of natural product analogs. These advancements underscore its adaptability and potential for future innovations across diverse scientific domains.
In conclusion, chloromethyl pivalate (CAS No. 18997-19-8) stands out as a pivotal compound in contemporary chemical research. Its unique properties, versatile applications, and ongoing developments position it as an essential tool for scientists and industries alike. As research continues to uncover new avenues for its use, chloromethyl pivalate will undoubtedly remain at the forefront of chemical innovation.
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